An In-Depth Technical Guide to 3-Iodo-2-nitroaniline: Navigating a Landscape of Limited Data
An In-Depth Technical Guide to 3-Iodo-2-nitroaniline: Navigating a Landscape of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical compound 3-Iodo-2-nitroaniline, identified by the CAS number 721925-17-3 . A comprehensive review of publicly accessible scientific literature and chemical supplier databases reveals that while this specific isomer is commercially available, detailed experimental data regarding its synthesis, physicochemical properties, and spectroscopic characterization is notably scarce. This guide, therefore, adopts a field-proven approach for navigating such data-limited scenarios. It provides a foundational understanding based on the known characteristics of its constituent functional groups and closely related isomers. Furthermore, it outlines predictive synthetic strategies, robust characterization workflows, and safety protocols grounded in established chemical principles, empowering researchers to confidently work with this lesser-documented molecule.
Introduction and Identification
3-Iodo-2-nitroaniline is a substituted aromatic amine containing both an iodine and a nitro functional group. The relative positioning of these groups on the aniline ring dictates its unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the basicity of the amino group. The iodine atom, a versatile halogen, can participate in a wide array of cross-coupling reactions, making it a valuable handle for molecular elaboration.
While specific applications for 3-Iodo-2-nitroaniline are not extensively documented, its structural motifs are present in various bioactive molecules. Nitroaromatic compounds are precursors to many pharmaceuticals, and organoiodine compounds are pivotal intermediates in modern synthetic chemistry.
Confirmed Identification:
| Compound Name | CAS Number |
| 3-Iodo-2-nitroaniline | 721925-17-3 |
Physicochemical Properties: An Estimation Based on Isomeric Data
Table 1: Comparison of Physicochemical Properties of Related Nitroaniline Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 70-72 | 284 | Yellow crystalline solid[1] |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111-114 | 306 | Yellow solid[2][3] |
| 3-Iodo-4-nitroaniline | C₆H₅IN₂O₂ | 264.02 | Not available | Not available | Not available |
| 3-Iodo-5-nitroaniline | C₆H₅IN₂O₂ | 264.02 | Not available | Not available | Not available |
Data for isomers is provided for comparative purposes. It is crucial to experimentally determine the properties of 3-Iodo-2-nitroaniline.
Solubility: Based on the properties of related nitroanilines, 3-Iodo-2-nitroaniline is expected to have low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.
Synthesis Strategies: A Predictive Approach
While a specific, high-yield synthesis for 3-Iodo-2-nitroaniline is not detailed in readily available literature, established organic chemistry principles allow for the postulation of viable synthetic routes. The primary challenge lies in achieving the desired regioselectivity.
Plausible Synthetic Pathway: Electrophilic Iodination of 2-Nitroaniline
A logical approach involves the direct iodination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. In the case of 2-nitroaniline, the directing effects of the two groups are complex. However, iodination at the 3-position is a plausible outcome.
Reaction Scheme:
Caption: Hypothetical synthesis of 3-Iodo-2-nitroaniline.
Causality Behind Experimental Choices:
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Starting Material: 2-Nitroaniline is a commercially available and logical precursor.
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Iodinating Agent: N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent are common choices for electrophilic iodination of aromatic rings. The choice of reagent can influence the regioselectivity and reactivity.
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Solvent: A polar protic solvent like acetic acid or a polar aprotic solvent like dimethylformamide (DMF) can be used to facilitate the reaction. The choice of solvent can impact reaction rates and product yields.
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Purification: Due to the potential for the formation of other isomers, purification by column chromatography is essential to isolate the desired 3-Iodo-2-nitroaniline.
Step-by-Step Hypothetical Experimental Protocol
This protocol is a generalized procedure and must be optimized for safety and yield.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
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Reagent Addition: Slowly add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) to the solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 3-Iodo-2-nitroaniline.
Characterization Workflow: A Self-Validating System
Given the lack of published spectroscopic data, a thorough characterization of the synthesized product is paramount to confirm its identity and purity.
Caption: Workflow for the characterization of 3-Iodo-2-nitroaniline.
Expected Spectroscopic Signatures:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns that can help elucidate the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amino group.
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¹³C NMR: The spectrum should reveal the correct number of carbon signals corresponding to the structure. The carbon attached to the iodine will have a characteristic chemical shift.
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IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹), and potentially a C-I stretch in the lower frequency region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Iodo-2-nitroaniline (C₆H₅IN₂O₂, MW: 264.02 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for 3-Iodo-2-nitroaniline is not widely available. Therefore, a conservative approach to safety is essential, based on the known hazards of related compounds.
Hazard Assessment Based on Analogs:
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Nitroanilines: These compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.
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Iodoanilines: Similar to other anilines, they can be toxic and are readily absorbed through the skin.
Recommended Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid creating dust. Handle the compound with care to prevent skin contact and ingestion.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Development
While specific applications of 3-Iodo-2-nitroaniline are not well-documented, its structure suggests potential utility in several areas:
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Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds, which are common scaffolds in drug discovery. The iodo and nitro groups offer orthogonal reactivity for further functionalization.
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Materials Science: As a precursor for the synthesis of dyes, pigments, and functional organic materials. The nitroaniline core is a known chromophore.
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Organic Synthesis: As a versatile intermediate for introducing the 2-amino-3-iodophenyl moiety into larger molecules through various cross-coupling reactions.
Conclusion
3-Iodo-2-nitroaniline (CAS: 721925-17-3) represents a potentially valuable yet under-characterized building block in organic synthesis. This guide provides a framework for researchers to approach this compound with scientific rigor, despite the current scarcity of detailed experimental data. By leveraging knowledge of related compounds and employing robust synthetic and analytical methodologies, the scientific community can begin to unlock the full potential of this and other lesser-known chemical entities. The protocols and strategies outlined herein are intended to serve as a starting point for further investigation and should be adapted and optimized as new experimental data becomes available.
References
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Wikipedia. 3-Nitroaniline. [Link]
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Chemis. o-Nitroaniline: Properties, Applications, and Safety Information. [Link]
Sources
- 1. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
